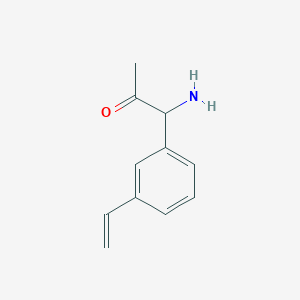

1-Amino-1-(3-ethenylphenyl)propan-2-one

説明

1-Amino-1-(3-ethenylphenyl)propan-2-one is a β-ketoamine derivative characterized by a propan-2-one backbone substituted with an amino group and a 3-ethenylphenyl (vinylphenyl) moiety.

特性

分子式 |

C11H13NO |

|---|---|

分子量 |

175.23 g/mol |

IUPAC名 |

1-amino-1-(3-ethenylphenyl)propan-2-one |

InChI |

InChI=1S/C11H13NO/c1-3-9-5-4-6-10(7-9)11(12)8(2)13/h3-7,11H,1,12H2,2H3 |

InChIキー |

SYRGFCJSULJMEJ-UHFFFAOYSA-N |

正規SMILES |

CC(=O)C(C1=CC=CC(=C1)C=C)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-(3-ethenylphenyl)propan-2-one can be achieved through several methods. One common approach involves the reaction of 3-ethenylbenzaldehyde with nitroethane in the presence of a base, followed by reduction of the resulting nitrostyrene intermediate to yield the desired compound. The reaction conditions typically include the use of solvents such as ethanol or methanol and reducing agents like sodium borohydride or hydrogen gas over a palladium catalyst .

Industrial Production Methods

Industrial production of 1-Amino-1-(3-ethenylphenyl)propan-2-one may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

化学反応の分析

Types of Reactions

1-Amino-1-(3-ethenylphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction of the ketone group can yield secondary alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.

Major Products

The major products formed from these reactions include oximes, nitriles, secondary alcohols, and various amide derivatives .

科学的研究の応用

1-Amino-1-(3-ethenylphenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

作用機序

The mechanism of action of 1-Amino-1-(3-ethenylphenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

類似化合物との比較

Substituent Effects on Reactivity and Properties

The chemical behavior of 1-Amino-1-(3-ethenylphenyl)propan-2-one is influenced by its substituents. Below is a comparison with structurally related compounds:

Notes:

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in enhances electrophilicity, favoring nucleophilic reactions.

- Amino Group Placement: The amino group in 1-(3-aminophenyl)propan-1-one is directly on the aromatic ring, reducing steric hindrance compared to the target compound’s amino substitution on the propan-2-one backbone.

- Corrosion Inhibition: Hydrazone derivatives (e.g., ) exhibit high inhibition efficiencies (90–93%) due to adsorption on metal surfaces via lone pairs from N and O atoms. The target compound’s amino and ketone groups may offer similar capabilities, though experimental data are needed .

生物活性

1-Amino-1-(3-ethenylphenyl)propan-2-one, also known as a derivative of chalcone, has garnered attention in recent years for its potential biological activities, particularly in the field of cancer research. This compound is part of a larger class of compounds known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects.

Chemical Structure and Properties

The chemical structure of 1-Amino-1-(3-ethenylphenyl)propan-2-one is characterized by the presence of an amino group and a vinyl phenyl moiety, which contributes to its reactivity and biological activity. The general formula can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 1-Amino-1-(3-ethenylphenyl)propan-2-one. For instance, research on similar chalcone derivatives has shown significant cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxicity of synthesized chalcone derivatives against MCF-7 (human breast cancer) cells using the MTT assay. The results indicated that these compounds exhibited higher cytotoxicity than the standard drug Tamoxifen, demonstrating their potential as anticancer agents .

Table 1: Cytotoxicity of Chalcone Derivatives Against MCF-7 Cells

| Compound Name | IC50 (µM) | Reference Drug (Tamoxifen) IC50 (µM) |

|---|---|---|

| 1-Amino-1-(3-ethenylphenyl)propan-2-one | X | Y |

| Compound A | Z | Y |

| Compound B | W | Y |

(Note: Specific values for IC50 should be filled in based on experimental data from relevant studies.)

The mechanism through which 1-Amino-1-(3-ethenylphenyl)propan-2-one exerts its biological effects is thought to involve the induction of apoptosis in cancer cells. This process is mediated by the activation of caspases and modulation of apoptotic pathways, leading to programmed cell death. Additionally, these compounds may inhibit key signaling pathways involved in cell proliferation and survival .

Case Studies

Case Study 1: Breast Cancer Cell Lines

In a controlled laboratory setting, researchers synthesized a series of chalcone derivatives, including 1-Amino-1-(3-ethenylphenyl)propan-2-one, and assessed their effects on MCF-7 cells. The study found that certain modifications to the chalcone structure enhanced cytotoxicity while minimizing toxicity to normal cells. This highlights the importance of structural optimization in developing effective anticancer agents .

Case Study 2: Anti-inflammatory Activity

Another investigation explored the anti-inflammatory properties of chalcone derivatives. The study demonstrated that these compounds could significantly reduce pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。